molecular formula C10H15Cl3N2O B2662180 2-Chloro-6-piperazin-1-ylphenol;dihydrochloride CAS No. 2361635-69-8

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride

Cat. No. B2662180
M. Wt: 285.59
InChI Key: PSIPQIIFMFGEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-piperazin-1-ylphenol;dihydrochloride” is a chemical compound with the CAS Number: 2361635-69-8 . It has a molecular weight of 285.6 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-piperazin-1-ylphenol;dihydrochloride” is 1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9 (10 (8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H . The InChI key is PSIPQIIFMFGEGM-UHFFFAOYSA-N .

It is stored at room temperature . The compound’s safety information includes several hazard statements: H302, H312, H315, H319, H332, H335 .

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of compounds related to 2-Chloro-6-piperazin-1-ylphenol dihydrochloride is in the field of synthetic chemistry, where they serve as pharmaceutical intermediates. Research has focused on developing efficient synthesis methods for these compounds. For instance, studies have described synthetic pathways involving reactions like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis to produce pharmaceutical intermediates such as 1-(2,3-dichlorophenyl)piperazine. These methods highlight the compound's utility in the synthesis of complex molecules and pharmaceuticals (Li Ning-wei, 2006; Z. Quan, 2006).

Medicinal Chemistry and Pharmacology Applications

In medicinal chemistry, derivatives of 2-Chloro-6-piperazin-1-ylphenol dihydrochloride have been investigated for their potential therapeutic applications. Some studies have focused on the synthesis and biological evaluation of derivatives for their anticancer and antibacterial properties. For example, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising antiproliferative agents against breast cancer cells, comparing favorably with the effective anticancer drug cisplatin (L. Yurttaş et al., 2014).

Pharmacological Evaluation

Further, compounds related to 2-Chloro-6-piperazin-1-ylphenol dihydrochloride have been evaluated for their pharmacological effects, including anti-inflammatory, analgesic, antifungal, and antituberculosis activities. These studies contribute to our understanding of the compound's potential therapeutic applications and its role in drug development. For instance, derivatives have been synthesized and characterized for their biological activities, revealing significant antibacterial, antifungal, and anthelmintic activities, which underscores the versatility of these compounds in medicinal chemistry (G. Khan et al., 2019).

Safety And Hazards

The safety information for “2-Chloro-6-piperazin-1-ylphenol;dihydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-6-piperazin-1-ylphenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIPQIIFMFGEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-piperazin-1-ylphenol;dihydrochloride

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